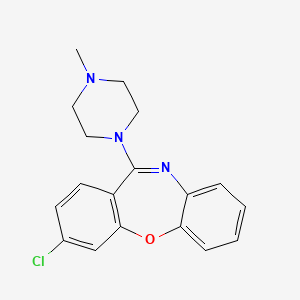
Ultramark 1621
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ultramark 1621 is a commercially available mixture of fluorinated phosphazines. It is primarily used as a reference compound for positive and negative ion fast-atom bombardment high-resolution mass spectrometry. This compound is known for its ability to produce a series of intense peaks extending from 700 to 1900 mass units, making it an invaluable tool for mass spectrometry calibration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Ultramark 1621 involves the synthesis of hexamethyl-1,3,5,2λ⁵,4λ⁵,6λ⁵-triazatriphosphinine. The synthetic route typically includes the reaction of appropriate phosphazine precursors under controlled conditions to achieve the desired fluorinated product. Specific details on the exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods: Industrial production of this compound follows stringent quality control measures to ensure high purity and consistency. The compound is produced in specialized facilities equipped to handle fluorinated chemicals and ensure the safety and integrity of the product. The production process involves multiple purification steps, including distillation and chromatography, to achieve the required purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Ultramark 1621 primarily undergoes ionization reactions in mass spectrometry applications. It is known for its stability and ability to produce consistent ion peaks under various ionization conditions.
Common Reagents and Conditions:
Positive Ion Fast-Atom Bombardment (FAB): Common matrices include glycerol, nitrobenzyl alcohol, and triethanolamine.
Negative Ion Fast-Atom Bombardment (FAB): Similar matrices are used, with adjustments to ionization conditions to favor negative ion formation.
Major Products Formed: The major products formed during the ionization of this compound are a series of fluorinated phosphazine ions, which are used as calibration points in mass spectrometry .
Applications De Recherche Scientifique
Ultramark 1621 is extensively used in scientific research, particularly in the field of mass spectrometry. Its applications include:
Mécanisme D'action
The mechanism of action of Ultramark 1621 in mass spectrometry involves its ionization under fast-atom bombardment conditions. The compound’s fluorinated phosphazine structure allows it to produce stable and intense ion peaks, which serve as reference points for mass calibration. The molecular targets are the ionization matrices, and the pathways involve the transfer of energy from the fast-atom bombardment to the compound, resulting in ion formation .
Comparaison Avec Des Composés Similaires
Perfluorokerosene (PFK): Another mass calibrant used in high-resolution mass spectrometry, known for its stable fragmentation pattern.
Polyethylene Glycol (PEG): Commonly used in mass spectrometry for calibration due to its well-defined mass peaks.
Triton X-100: Used as a calibrant in positive-ion ammonia chemical ionization-high resolution mass spectrometry.
Uniqueness of Ultramark 1621: this compound is unique due to its ability to produce a wide range of ion peaks, covering a broad mass range from 700 to 1900 mass units. This makes it particularly useful for calibrating mass spectrometers across a wide range of applications. Additionally, its stability and compatibility with various ionization matrices make it a preferred choice for many researchers .
Propriétés
Numéro CAS |
105809-15-2 |
|---|---|
Formule moléculaire |
C6H18N3P3 |
Poids moléculaire |
225.15 g/mol |
Nom IUPAC |
2,2,4,4,6,6-hexamethyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C6H18N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h1-6H3 |
Clé InChI |
DEBZEVJNWCNATM-UHFFFAOYSA-N |
SMILES |
CP1(=NP(=NP(=N1)(C)C)(C)C)C |
SMILES canonique |
CP1(=NP(=NP(=N1)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol](/img/structure/B586472.png)






![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide](/img/structure/B586483.png)

